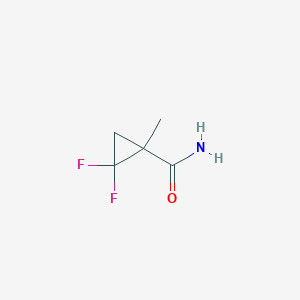

2,2-二氟-1-甲基环丙烷甲酰胺

描述

The compound of interest, 2,2-Difluoro-1-Methylcyclopropanecarboxamide, is a fluorinated cyclopropane derivative. Cyclopropane derivatives are known for their unique chemical properties and have been widely studied for their potential applications in medicinal chemistry and materials science. The presence of fluorine atoms often imparts desirable physical and chemical properties to these compounds, such as increased stability and lipophilicity, which can be advantageous in drug design and development.

Synthesis Analysis

The synthesis of fluorinated cyclopropane derivatives can be complex due to the reactivity of the cyclopropane ring. However, several methods have been developed to introduce fluorine atoms into the cyclopropane moiety. For instance, the gem-difluorination of methylenecyclopropanes (MCPs) has been reported to proceed via a Wagner-Meerwein rearrangement using commercially available fluorine sources, leading to gem-difluorocyclobutanes with good yields under mild conditions . This method could potentially be adapted for the synthesis of 2,2-Difluoro-1-Methylcyclopropanecarboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated cyclopropanes is characterized by the presence of a three-membered ring, which is known for its angle strain and reactivity. The introduction of fluorine atoms can influence the electron distribution and the overall geometry of the molecule. For example, the crystal structure of related difluorinated carboxamides has been determined by X-ray diffraction, revealing the impact of fluorine substitution on the molecular conformation and packing in the solid state .

Chemical Reactions Analysis

Fluorinated cyclopropanes can undergo various chemical reactions, including cycloadditions, rearrangements, and nucleophilic substitutions. The presence of fluorine can modulate the reactivity of the cyclopropane ring and influence the outcome of these reactions. For example, the Wittig olefination of cyclopropanecarboxylates has been utilized to synthesize new cyclopropyl amino acids, demonstrating the synthetic versatility of these compounds . Similarly, the electroreduction of chlorinated cyclopropanecarboxamides has been explored, although the expected propellanes were not obtained, indicating the complexity of reactions involving cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Difluoro-1-Methylcyclopropanecarboxamide would likely be influenced by the fluorine atoms. Fluorinated compounds generally exhibit high thermal stability, lipophilicity, and unique electronic properties. For instance, fluorinated polyamides derived from related monomers have shown excellent solubility, low dielectric constants, and good thermal stability, making them suitable for microelectronic applications . These properties suggest that 2,2-Difluoro-1-Methylcyclopropanecarboxamide could also possess interesting characteristics for various applications.

科学研究应用

反应性和合成

2,2-二氟-1-甲基环丙烷甲酰胺表现出显著的反应性,特别是在形成二氟环丙烷产物方面。例如,一种密切相关的化合物,2,2-二氟-2-(氟磺酰基)乙酸甲酯 (MDFA) 已被发现可以作为二氟卡宾的有效来源,在特定条件下产生高百分比的二氟环丙烷 (Eusterwiemann, Martínez, & Dolbier, 2012)。

物理性质

2,2‐二氟‐1‐甲基环丙烷的微波光谱已被研究,揭示了其物理性质的详细信息,例如偶极矩和内旋转势垒,这些信息对于理解其化学行为至关重要 (Ford & Beaudet, 1968)。

结构分析

已使用实验和计算方法对取代的二氟(亚甲基)环丙烷 (F2MCP) 的结构和稳定性分析进行了研究。这些研究提供了对这些化合物的反应机理和潜在应用的见解 (Hang et al., 2011)。

亲电氟化

使用相关试剂对 β-二羰基化合物进行亲电氟化证明了以受控和有效的方式合成 2,2-二氟衍生物的潜力 (Banks, Lawrence, & Popplewell, 1994)。

农业应用

已合成与顺式-百虫灵(2,2-二氟-1-甲基环丙烷甲酰胺的衍生物)相关的环丙基甲酰胺,并评估了其对蚊子幼虫的杀幼虫特性,证明了该化合物在农业和害虫控制应用中的潜力 (Taylor, Hall, & Vedres, 1998)。

脱氧氟化和酰胺化

该化合物已被用于开发新的脱氧氟化方法,使各种羧酸转化为酰氟和酰胺 (Wang et al., 2021)。

二氟卡宾化学

二氟卡宾的化学,特别是二氟(亚甲基)环丙烷的合成和转化,是研究的重要领域,突出了该化合物在有机合成中的多功能性 (Cheng et al., 2006)。

安全和危害

The safety data sheet for a similar compound, (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, indicates that it may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

As for future directions, there are more than 9,000 polyfluorinated compounds developed for commercial use, some negatively impacting human health, and they are generally considered to be resistant to biodegradation . The study of compounds like 2,2-Difluoro-1-Methylcyclopropanecarboxamide could contribute to the development of new methods for the biodegradation of these compounds.

属性

IUPAC Name |

2,2-difluoro-1-methylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXQGQXDNQXECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-2,3-dihydroisoindol-1-one](/img/structure/B3012497.png)

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B3012505.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3012506.png)

![2-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012507.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3012509.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)